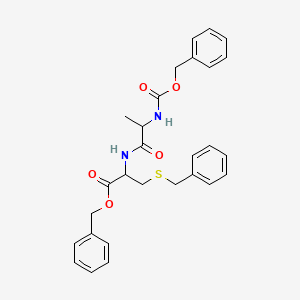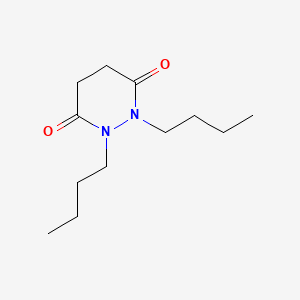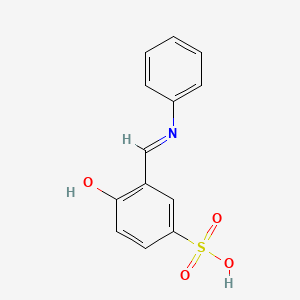
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenyl group and a morpholinopropyl group attached to a urea backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
準備方法
The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea typically involves the reaction of 3,4-dichloroaniline with 3-(morpholin-4-yl)propyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance efficiency and scalability.
化学反応の分析
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and morpholinopropyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-(2-morpholinoethyl)urea: This compound has a similar structure but with a shorter morpholinoethyl group.
1-(3,4-Dichlorophenyl)-3-(4-morpholinobutyl)urea: This compound has a longer morpholinobutyl group, which may affect its chemical and biological properties.
特性
分子式 |
C14H19Cl2N3O2 |
|---|---|
分子量 |
332.2 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-(3-morpholin-4-ylpropyl)urea |
InChI |
InChI=1S/C14H19Cl2N3O2/c15-12-3-2-11(10-13(12)16)18-14(20)17-4-1-5-19-6-8-21-9-7-19/h2-3,10H,1,4-9H2,(H2,17,18,20) |
InChIキー |
VJYGBFZSFOEKNA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


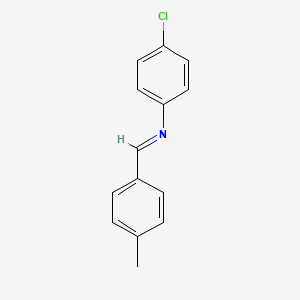




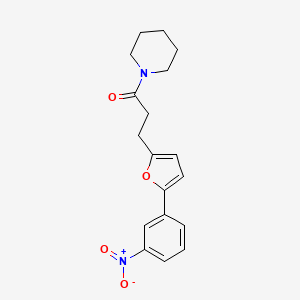
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
